molecular formula C15H12ClN5O2S2 B3016305 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide CAS No. 897620-90-5

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B3016305
CAS No.: 897620-90-5
M. Wt: 393.86
InChI Key: NIWDGQSHYBETHQ-UHFFFAOYSA-N
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Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound featuring a ureido-thiazole core, a scaffold recognized for its significant potential in medicinal chemistry research . This molecule is structurally characterized by a 4-chlorophenyl group linked via a urea bridge to a thiazole ring, which is in turn connected to a second thiazole ring through an acetamide linker. The thiazole ring is a privileged structure in drug discovery, known to contribute to the bioactivity of several clinical agents . Compounds based on the 2-aminothiazole scaffold, such as Dasatinib and Alpelisib, have demonstrated potent anticancer activity in clinical use, underscoring the therapeutic relevance of this chemical class . Recent scientific investigations highlight that novel ureido/thioureido derivatives incorporating a 4-phenylthiazol-2-amine scaffold are being actively developed as innovative candidates for the treatment of hepatocellular carcinoma (HCC), drawing inspiration from the structural features of known kinase inhibitors . One such study reported a potent analog with an IC50 of 0.94 ± 0.29 μM against HepG2 liver cancer cells, which functioned by inducing G2/M cell cycle arrest and apoptosis . The presence of the ureido and acetamide functionalities in its structure suggests potential for forming key hydrogen bonds with biological targets, a feature observed in the crystal structures of related acetamide-thiazole compounds . This reagent is intended for research applications only, specifically for use in in vitro assays and as a standard in the discovery and development of novel small-molecule therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O2S2/c16-9-1-3-10(4-2-9)18-13(23)21-15-19-11(8-25-15)7-12(22)20-14-17-5-6-24-14/h1-6,8H,7H2,(H,17,20,22)(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWDGQSHYBETHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The chlorophenylurea derivative can be prepared by reacting 4-chloroaniline with phosgene, followed by the addition of ammonia or an amine.

The final step involves coupling the thiazole ring with the chlorophenylurea derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and automated systems for the coupling reactions to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s thiazole ring and urea moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its dual thiazole-urea-acetamide architecture . Below is a structural comparison with related derivatives:

Compound Name Key Structural Features Molecular Formula Biological Activity (if reported) Reference
Target Compound Thiazol-4-yl urea + Thiazol-2-yl acetamide C₁₅H₁₂ClN₅O₂S₂ Not explicitly reported (hypothesized antimicrobial)
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Dichlorophenyl + Thiazol-2-yl acetamide C₁₁H₈Cl₂N₂OS Structural analog of benzylpenicillin; crystal packing influenced by N–H⋯N hydrogen bonds
N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k) 3-Chlorophenyl + Methylthiazolyl acetamide C₁₉H₁₆ClN₃OS MIC: 6.25–12.5 µg/mL (antibacterial)
2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide Sulfonamido + Phenoxyphenyl acetamide C₂₃H₁₈ClN₃O₄S₂ No activity reported; sulfonamide group may alter target specificity
2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide Methoxyphenyl urea + Trifluoromethoxy acetamide C₂₀H₁₇F₃N₄O₄S Hypothesized enhanced metabolic stability due to CF₃ group

Key Observations :

  • The urea group in the target compound may improve hydrogen-bonding interactions compared to sulfonamides (e.g., ) or simple acetamides (e.g., ).

Physicochemical Properties

  • Crystal Packing: In compound , the thiazole and aryl rings are twisted (61.8°), with hydrogen bonds forming R₂²(8) motifs. The target’s urea group may introduce additional H-bond donors, affecting solubility and crystallinity.
  • Lipophilicity: The 4-chlorophenyl group increases hydrophobicity compared to non-halogenated analogs (e.g., ’s methoxyphenyl derivative).

Biological Activity

The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features several notable structural components:

  • Thiazole Rings : These are heterocyclic compounds known for their diverse biological activities, including anticancer and antimicrobial properties.
  • Urea Linkage : This functional group enhances the compound's ability to form hydrogen bonds, which can be crucial for interactions with biological targets.
  • Chlorophenyl Group : The presence of a chlorophenyl moiety may influence the compound’s pharmacological properties and its interaction with various biological systems.

Biological Activity

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Anticancer Properties : Compounds derived from thiazole have shown significant cytotoxic effects against various cancer cell lines. For instance, a related thiazole derivative demonstrated potent cytotoxicity against HepG2 cells with an IC50 of 0.62 μM, outperforming Sorafenib, a standard treatment for liver cancer .
  • Antimicrobial Effects : The thiazole-containing compounds have also been evaluated for their antibacterial properties, particularly against Gram-positive bacteria. The sulfonamide group in certain derivatives has been linked to enhanced antibacterial activity .

The mechanism by which this compound exerts its effects involves several pathways:

  • Enzyme Inhibition : Similar thiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and migration. For example, inhibition of IGF1R was observed in related studies, suggesting a potential pathway for anticancer activity .
  • Cell Cycle Arrest : Research indicates that certain derivatives induce G2/M phase arrest in cancer cells, thereby inhibiting their proliferation. For instance, increasing concentrations of a related compound led to a significant reduction in the G2/M phase population of HepG2 cells .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (μM)Mechanism
Compound 27Anticancer (HepG2)0.62IGF1R inhibition, G2/M arrest
Compound XAntibacterial (S. aureus)50Enzyme inhibition
Compound YAnticancer (MDA-MB-231)10Apoptosis induction

Case Study: Anticancer Activity

In a recent study focusing on ureido-substituted thiazole derivatives, one compound exhibited not only cytotoxicity but also induced apoptosis in MDA-MB-231 breast cancer cells. The study reported a 22-fold increase in annexin V-positive apoptotic cells compared to control groups . This highlights the potential therapeutic applications of such compounds in oncology.

Case Study: Antimicrobial Activity

Another investigation into thiazole derivatives showed significant antibacterial effects against Staphylococcus aureus. The compounds demonstrated over 80% inhibition at concentrations around 50 µg/mL, suggesting their utility in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via reactions involving 2-aminothiazole derivatives. For example, 2-amino-4-substituted thiazoles react with acetonitrile in the presence of anhydrous aluminum chloride to form acetamide derivatives . Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., acetic acid) is critical for yield improvement. Reflux conditions (4–6 hours) and post-reaction purification via column chromatography are standard.

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : Peaks at ~1715 cm⁻¹ (C=O stretch of acetamide) and ~1602 cm⁻¹ (C=N/C=C of thiazole) confirm functional groups .
  • NMR : 1H^1H-NMR signals at δ 3.55–3.57 ppm (CH2_2), δ 8.61 ppm (thiazole CH), and aromatic proton splitting patterns (δ 6.57–8.02 ppm) validate connectivity .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 378.25 [M+H]+^+) confirm molecular weight .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodological Answer : Common assays include:
  • Antimicrobial Testing : Broth microdilution (MIC/MBC) against S. aureus and E. coli.
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : α-Glucosidase or kinase inhibition assays using spectrophotometric monitoring .

Advanced Research Questions

Q. How can X-ray crystallography validate the compound’s structure and resolve stereochemical uncertainties?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software is employed. SHELXL refines atomic positions and thermal parameters, while SHELXS/SHELXD solves phase problems . Validation tools (e.g., PLATON) check for missed symmetry or disorder. For example, SHELXPRO interfaces with CIF files to generate publication-ready tables .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., 4-Cl on phenylurea) enhances apoptosis (e.g., 4a/4c analogs in show 60–70% activity vs. cisplatin’s 85%) .
  • Heterocycle Modifications : Replacing thiazole with triazole reduces cytotoxicity but improves solubility .
  • Docking Studies : AutoDock Vina predicts binding to α-glucosidase (PDB: 2ZE0) or kinases (e.g., EGFR), guiding rational design .

Q. How are contradictions in biological data across studies addressed?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration).
  • Meta-Analysis : Compare datasets using tools like PRISMA. For instance, discrepancies in IC50_{50} values may arise from varying cell viability endpoints (MTT vs. resazurin).
  • Mechanistic Follow-Up : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., caspase-3 activation for apoptosis) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : SwissADME calculates logP (lipophilicity), BBB permeability, and CYP450 interactions. For this compound, high logP (~3.5) suggests poor aqueous solubility .
  • Molecular Dynamics (MD) : GROMACS simulations assess stability in lipid bilayers for membrane permeability studies.

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